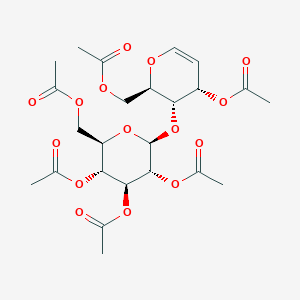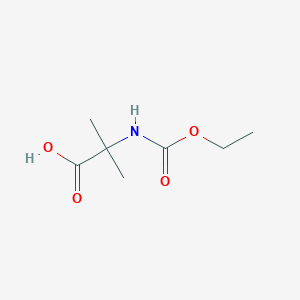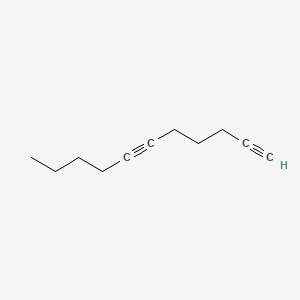
1,6-Undecadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Undecadiyne is an organic compound with the molecular formula C11H18. It is characterized by the presence of two triple bonds located at the first and sixth carbon atoms in the undecane chain. This compound is part of the alkyne family and is known for its reactivity due to the presence of these triple bonds.
Métodos De Preparación
1,6-Undecadiyne can be synthesized through various methods. One common synthetic route involves the coupling of terminal alkynes with appropriate halides under palladium-catalyzed conditions. For example, the reaction of 1-bromo-6-chlorohexane with acetylene in the presence of a palladium catalyst can yield this compound. Industrial production methods often involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,6-Undecadiyne undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form diketones or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can lead to the formation of 1,6-Undecadiene or undecane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the terminal carbon atoms.
Cyclization: Under certain conditions, this compound can undergo cyclization to form cyclic compounds.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but can include alkenes, alkanes, and cyclic compounds.
Aplicaciones Científicas De Investigación
1,6-Undecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,6-Undecadiyne exerts its effects is largely dependent on its reactivity due to the presence of triple bonds. These bonds can interact with various molecular targets, leading to the formation of reactive intermediates. In biological systems, these intermediates can interact with cellular components, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1,6-Undecadiyne can be compared with other similar compounds such as 1,6-Undecadiene and 1,10-Undecadiene. While all these compounds contain an undecane backbone, their reactivity differs due to the presence and position of double or triple bonds. For example, 1,6-Undecadiene contains double bonds, making it less reactive than this compound. The unique reactivity of this compound due to its triple bonds makes it particularly useful in synthetic chemistry and materials science.
Conclusion
This compound is a versatile compound with significant reactivity and a wide range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis and materials science. Ongoing research continues to uncover its potential in biology and medicine, highlighting its importance in multiple fields.
Propiedades
Número CAS |
64275-43-0 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
undeca-1,6-diyne |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-9H2,2H3 |
Clave InChI |
RQQXHGJTEMFWAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
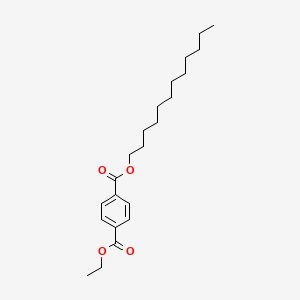

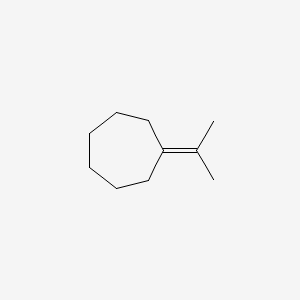
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)




![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)

